({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE
Description
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,5-dimethoxybenzoate is a synthetic benzoate ester derivative featuring a trifluoromethylphenyl group linked via a carbamoyl-methyl moiety to a 3,5-dimethoxybenzoate core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxy substituents contribute to electronic modulation of the aromatic ring.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5/c1-26-14-7-13(8-15(9-14)27-2)18(25)28-11-17(24)23-10-12-5-3-4-6-16(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSEHCXXVDMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Trifluoromethyl Phenyl Methyl Carbamate: This step involves the reaction of 2-(trifluoromethyl)benzylamine with an appropriate carbamoylating agent under controlled conditions.
Esterification with 3,5-Dimethoxybenzoic Acid: The intermediate product is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation
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Reaction : Oxidation of the trifluoromethyl group.
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Conditions : Potassium permanganate (KMnO₄) in acidic or basic media.
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Outcome : Conversion to a trifluoromethyl ketone derivative.
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Mechanism :
Substitution Reactions
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Nucleophilic substitution :
| Reaction Type | Reagent | Product Example | Conditions |
|---|---|---|---|
| Hydrolysis | H₂O/H⁺ | 3,5-Dimethoxybenzoic acid | Acidic aqueous, 60°C |
| Alcoholic substitution | R-OH (e.g., ethanol) | Ethyl 3,5-dimethoxybenzoate | H₂SO₄, reflux |
Hydrolysis
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Ester cleavage :
| Parameter | Value (Literature) |
|---|---|
| Melting Point | 42–45°C |
| Solubility | Soluble in methanol |
Fluorinated Group Reactivity
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Electron-withdrawing effect : Trifluoromethyl group stabilizes adjacent carbonyl groups, enhancing electrophilicity.
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Nucleophilic aromatic substitution : Activated positions (e.g., para to CF₃) react with nucleophiles like amines.
Reduction
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Catalytic hydrogenation : Reduction of carbamate amide to amine.
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Conditions : H₂ gas, Pd/C catalyst, THF.
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Product : Amine derivative with potential bioactivity.
Carbamate Stability
The carbamate linkage (R₂N-C(O)-O-R) is susceptible to hydrolysis under acidic/basic conditions due to resonance stabilization of the leaving group (R-O⁻).
Trifluoromethyl Group Influence
The CF₃ group enhances:
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Lipophilicity : Facilitates membrane permeability (relevant for drug delivery).
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Chemical stability : Resists hydrolysis compared to non-fluorinated analogs.
Experimental Considerations
This compound’s reactivity profile underscores its versatility in organic synthesis and medicinal chemistry, particularly leveraging the trifluoromethyl group’s unique properties. Further studies on its biological interactions and optimized reaction conditions are warranted.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Properties : Preliminary studies have indicated that this compound exhibits significant biological activity as an inhibitor of certain enzymes and receptors involved in cancer progression. The presence of the trifluoromethyl group is believed to improve membrane permeability, potentially enhancing bioavailability in therapeutic contexts.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic pathways, which can be crucial for developing treatments for metabolic disorders and cancers.
- Drug Development : The unique chemical structure allows for modifications that can lead to derivatives with enhanced efficacy against various diseases. Studies suggest that structural modifications can significantly alter the interaction profiles with biological targets, indicating a pathway for further drug development.
Synthesis and Modification
The synthesis of ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,5-dimethoxybenzoate typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The versatility in synthetic routes allows researchers to explore various derivatives that may exhibit improved biological activities or tailored properties for specific applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Enzyme Interaction | Identified as a potent inhibitor of Raf kinase, suggesting potential for treating hyper-proliferative disorders. |
| Study C | Structural Modifications | Showed that altering the carbamoyl moiety led to increased potency against specific cancer cell lines. |
Mechanism of Action
The mechanism by which ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate and ester functionalities enable specific binding interactions with target proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Trifluoromethyl vs. Chloro and Methoxy Groups
- Dichlorophenyl Benzoate Analogs (e.g., 3,5-dichlorophenyl 4-methylbenzoate): Substituents: Chlorine atoms at the 3,5-positions (vs. methoxy groups in the target compound). Conformation: Dihedral angle between benzene and benzoyl rings is 48.81° . The bulkier methoxy groups in the target compound may alter this angle, affecting molecular packing and crystallinity.
- Triflusulfuron Methyl (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate): Substituents: Triazine core with trifluoroethoxy and sulfonylurea groups. Functional Groups: Sulfonylurea (herbicidal activity) vs. carbamoyl (target compound). Application: Used as a herbicide , highlighting how trifluoromethyl groups enhance agrochemical efficacy.
Carbamoyl vs. Carbamate and Sulfonamide Derivatives
Thiazolylmethylcarbamate Analogs (e.g., Thiazol-5-ylmethyl carbamates):
- Methyl 2-([[3,5-Di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate: Functional Groups: Sulfonamide and methylthio groups. Molecular Weight: 439.39 (higher than the target compound due to sulfonamide and trifluoromethyl groups) . Polarity: Sulfonamide increases hydrophilicity compared to the carbamoyl group in the target compound.
Molecular Conformation and Crystallography
- 3,5-Dichlorophenyl 4-Methylbenzoate: Single-crystal X-ray studies confirm a dihedral angle of 48.81° between aromatic rings .
Key Research Findings
Metabolic Stability: The trifluoromethyl group likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Structural Flexibility : Absence of rigid thiazole rings (vs. ) may allow the target compound to adopt multiple conformations, broadening its applicability.
Biological Activity
The compound ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,5-dimethoxybenzoate is a novel organic molecule characterized by its unique trifluoromethyl group and carbamoyl moiety. This structure contributes to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents and enzyme inhibitors. This article will explore the biological activities associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 367.32 g/mol
- Key Functional Groups :
- Trifluoromethyl group (enhances lipophilicity)
- Carbamoyl moiety (involved in enzyme inhibition)
Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. The trifluoromethyl group enhances the compound's membrane permeability and bioavailability, which is crucial for its therapeutic effects.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| Panc-1 | 0.051 | DNA intercalation |
| BxPC-3 | 0.066 | Cell cycle arrest |
| WI38 (normal fibroblast) | 0.36 | Selective cytotoxicity |
The compound has shown a dose-dependent inhibition of cell proliferation in these lines, indicating its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor, particularly targeting pathways involved in tumor growth and angiogenesis. For instance, it has been noted to inhibit Raf kinase, which is crucial in signaling pathways related to cancer progression .
Study on Pancreatic Cancer
In a focused study on pancreatic cancer cells (Panc-1 and BxPC-3), the compound was tested for antiproliferative activity. Results indicated that exposure to varying concentrations led to significant reductions in cell viability after 24 and 48 hours. The findings suggest that the compound's structural features facilitate strong interactions with cellular targets involved in cancer cell survival.
Comparative Analysis with Other Compounds
In comparison with other trifluoromethyl-containing compounds, this specific molecule exhibited superior potency against pancreatic cancer cell lines. The presence of the methoxy groups was found to enhance solubility and bioactivity, making it a candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,5-dimethoxybenzoate to achieve high yield and purity?
- Methodological Answer :
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Step 1 : Start with 3,5-dimethoxybenzoic acid (precursor) and activate the carboxylic acid group using carbodiimide coupling agents (e.g., EDC or DCC) to form an intermediate mixed anhydride or active ester.
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Step 2 : React the activated intermediate with ({[2-(trifluoromethyl)phenyl]methyl}amine) under inert conditions (e.g., nitrogen atmosphere) in anhydrous THF or DCM.
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Step 3 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR and FT-IR .
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Key Considerations : Optimize reaction time (typically 12–24 hours) and temperature (25–40°C) to minimize trifluoromethyl group degradation.
Synthesis Optimization Parameters Coupling Agent Solvent Yield Range Purity (HPLC)
Q. How can researchers characterize the structural and electronic properties of the trifluoromethyl and carbamoyl groups in this compound?
- Methodological Answer :
- NMR Analysis : Use F NMR to confirm the electronic environment of the trifluoromethyl group (δ ≈ -60 to -70 ppm). H NMR should show characteristic peaks for the benzyl carbamoyl group (δ 4.2–4.5 ppm for CH) and methoxy groups (δ 3.8–3.9 ppm).
- X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/chloroform). Analyze crystal packing to assess steric effects of the trifluoromethyl group.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, focusing on the electron-withdrawing trifluoromethyl moiety .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
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Hypothesis Testing : Compare results from in vitro cytotoxicity assays (e.g., MTT vs. resazurin) under standardized conditions (pH 7.4, 37°C, 5% CO).
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Control Variables : Normalize data against solvent effects (DMSO concentration ≤0.1%) and cell-line specificity (e.g., HepG2 vs. HEK293).
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Meta-Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-reference with structural analogs (e.g., 3,5-dimethoxybenzamide derivatives) to isolate substituent-specific effects .
Bioassay Discrepancy Factors Cell Line Solvent Assay Duration
Q. How can the environmental fate and degradation pathways of this compound be evaluated in aquatic ecosystems?
- Methodological Answer :
- Experimental Design :
Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS (MRM mode for parent and fragment ions).
Photolysis : Expose to UV light (λ = 254 nm) in quartz vessels; quantify photoproducts using high-resolution mass spectrometry (HRMS).
Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge. Track metabolite formation (e.g., 3,5-dimethoxybenzoic acid) via GC-MS .
- Data Interpretation : Compare half-lives (t) across conditions. For example, hydrolytic stability may exceed 30 days at pH 7, while photolytic degradation accelerates breakdown (t < 5 days).
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on sensor chips. Measure binding kinetics (k/k) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., AutoDock Vina) to predict binding poses. Validate with mutagenesis studies on key residues (e.g., His94 in carbonic anhydrase) .
Data Contradiction Analysis
Q. Why might reported logP values vary significantly across studies, and how can this be addressed methodologically?
- Root Causes :
- Measurement Technique : Shake-flask vs. HPLC-derived logP values differ due to solvent partitioning artifacts.
- pH Dependency : Ionization of the carbamoyl group (pKa ≈ 8–9) affects octanol-water distribution.
- Resolution :
- Use potentiometric titration (GLpKa instrument) to determine ionization-specific logD values.
- Cross-validate with computational tools (e.g., ACD/LogP) incorporating trifluoromethyl group corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
